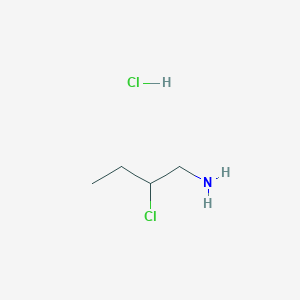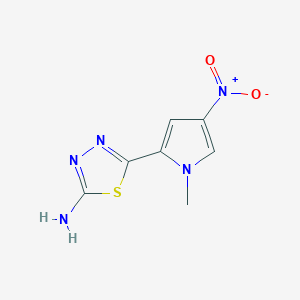
1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- is a heterocyclic compound that contains a thiadiazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both nitrogen and sulfur atoms in the thiadiazole ring imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- typically involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives. One common method is the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of inosine monophosphate dehydrogenase, the compound interferes with the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis . This inhibition can lead to the suppression of cell proliferation and viral replication.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazol-2-amine, 5-(methylthio)-: This compound has a similar thiadiazole ring structure but with a methylthio group instead of the pyrrole ring.
2-Amino-1,3,4-thiadiazole: Another similar compound with a simpler structure, lacking the additional pyrrole ring.
Uniqueness
1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- is unique due to the presence of the pyrrole ring, which imparts additional chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
39504-29-5 |
|---|---|
分子式 |
C7H7N5O2S |
分子量 |
225.23 g/mol |
IUPAC名 |
5-(1-methyl-4-nitropyrrol-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H7N5O2S/c1-11-3-4(12(13)14)2-5(11)6-9-10-7(8)15-6/h2-3H,1H3,(H2,8,10) |
InChIキー |
BGYILNRDWRTWKG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C1C2=NN=C(S2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



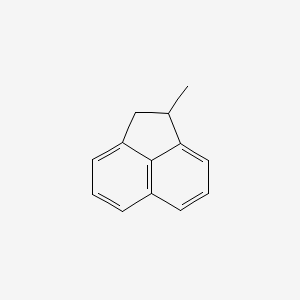
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
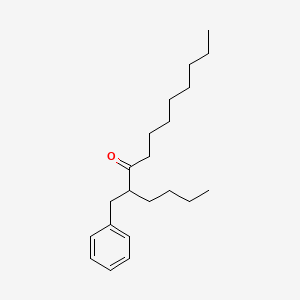
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
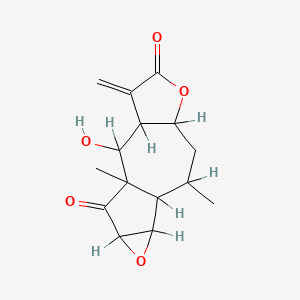
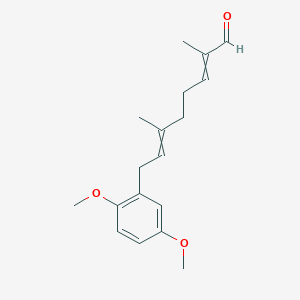


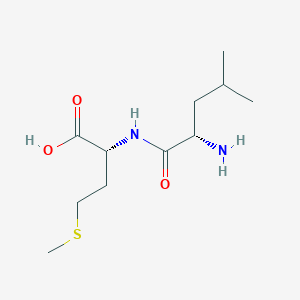
![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
